molecular formula C10H17N3OS B1341444 5-isopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 777879-18-2

5-isopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1341444
CAS No.: 777879-18-2
M. Wt: 227.33 g/mol
InChI Key: IYZSVWPJINCGHJ-UHFFFAOYSA-N
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Description

The compound 5-isopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a sophisticated synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its core structure, the 1,2,4-triazole-3-thiol moiety, is a privileged scaffold renowned for its versatile coordination chemistry and broad spectrum of biological activities. Researchers investigate this specific derivative for its potential as a key precursor in developing novel bioactive molecules. The molecular architecture, featuring an isopropyl group and a tetrahydrofuran-2-ylmethyl substituent, is engineered to enhance lipophilicity and influence pharmacokinetic properties, making it a valuable template for structure-activity relationship (SAR) studies. The 1,2,4-triazole core is extensively documented as a pharmacophore in various therapeutic domains , including as enzyme inhibitors and antimicrobial agents. The thiol group offers a critical handle for further chemical modification, enabling the synthesis of more complex derivatives like thioethers or metal complexes. Consequently, this compound serves as a crucial building block for researchers aiming to design and synthesize new chemical entities targeting a range of biological pathways, with particular relevance in the exploration of central nervous system (CNS) active agents due to the potential for blood-brain barrier penetration conferred by its lipophilic motifs.

Properties

IUPAC Name

4-(oxolan-2-ylmethyl)-3-propan-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3OS/c1-7(2)9-11-12-10(15)13(9)6-8-4-3-5-14-8/h7-8H,3-6H2,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZSVWPJINCGHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=S)N1CC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

Synthetic Route Overview

  • Synthesis of the 1,2,4-triazole-3-thiol core :
    Thiocarbohydrazide is reacted under reflux conditions in aqueous acidic media (e.g., aqueous formic acid or trifluoroacetic acid) to cyclize and form the 1,2,4-triazole-3-thiol intermediate. This step yields a highly pure product after recrystallization from ethanol or water.

  • Alkylation at the 4-position :
    The 4-position is functionalized by reacting the triazole-3-thiol intermediate with tetrahydrofuran-2-ylmethyl halides (e.g., bromides or chlorides) under basic conditions to form the 4-(tetrahydrofuran-2-ylmethyl) substituent.

  • Introduction of the isopropyl group at the 5-position :
    This can be achieved by condensation with isopropyl-substituted aldehydes or via direct alkylation depending on the synthetic design.

  • Purification :
    The final compound is purified by recrystallization or chromatographic techniques to obtain the target molecule with high purity.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization Thiocarbohydrazide, aqueous formic acid, reflux 70-85 Recrystallization from EtOH
2 Alkylation at 4-position Tetrahydrofuran-2-ylmethyl bromide, base (e.g., K2CO3), solvent (DMF or EtOH) 65-80 Mild heating, inert atmosphere preferred
3 Introduction of isopropyl group Isopropyl aldehyde, acetic acid, reflux 60-75 Condensation reaction
4 Purification Recrystallization or chromatography - Ensures >98% purity

Research Findings and Optimization Notes

  • Intermediate Purity : The purity of the triazole-3-thiol intermediate significantly affects the yield and quality of the final product. Recrystallization from ethanol or water is critical for removing impurities.

  • Reaction Medium : Acidic aqueous media (formic acid or trifluoroacetic acid) under reflux conditions are effective for cyclization steps, promoting ring closure and thiol formation.

  • Alkylation Efficiency : Using tetrahydrofuran-2-ylmethyl halides with a suitable base in polar aprotic solvents (e.g., DMF) enhances alkylation efficiency at the 4-position.

  • Isopropyl Group Introduction : Condensation with isopropyl aldehyde in acetic acid under reflux is a reliable method to introduce the isopropyl substituent at the 5-position, with good regioselectivity.

  • Characterization : The final compound is characterized by ^1H-NMR, ^13C-NMR, and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Purpose Typical Yield Remarks
Cyclization of thiocarbohydrazide Thiocarbohydrazide, aqueous formic acid, reflux Formation of 1,2,4-triazole-3-thiol core 70-85% Recrystallization critical
Alkylation at 4-position Tetrahydrofuran-2-ylmethyl bromide, K2CO3, DMF Introduction of tetrahydrofuran-2-ylmethyl group 65-80% Polar aprotic solvent preferred
Introduction of isopropyl group Isopropyl aldehyde, acetic acid, reflux Substitution at 5-position 60-75% Condensation reaction
Purification Recrystallization or chromatography Purity enhancement - >98% purity achievable

Chemical Reactions Analysis

Reactivity at the Thiol Group

The thiol (-SH) moiety participates in several key reactions:

a. Alkylation

  • Reaction with alkyl halides (e.g., methyl iodide, benzyl chloride) produces S-alkylated derivatives: Triazole SH+R XTriazole SR+HX\text{Triazole SH}+\text{R X}\rightarrow \text{Triazole SR}+\text{HX}
    • Example : Reaction with ethyl bromoacetate yields ethyl[(triazolyl)sulfanyl]acetate .

b. Oxidation to Disulfides

  • Under oxidative conditions (e.g., H₂O₂ or I₂), the thiol forms disulfide bonds: 2Triazole SHoxidantTriazole S S Triazole2\,\text{Triazole SH}\xrightarrow{\text{oxidant}}\text{Triazole S S Triazole}
    • Critical for dimerization in drug design .

c. Acylation

  • Thiol reacts with acyl chlorides (e.g., acetyl chloride) to form thioesters: Triazole SH+RCOClTriazole S COR+HCl\text{Triazole SH}+\text{RCOCl}\rightarrow \text{Triazole S COR}+\text{HCl}

Reactivity of the Triazole Ring

The 1,2,4-triazole ring undergoes electrophilic substitution and coordination chemistry:

a. Electrophilic Substitution

  • Nitration or halogenation occurs at the 5-position of the triazole ring under acidic conditions : Triazole+HNO35 Nitro triazole derivative\text{Triazole}+\text{HNO}_3\rightarrow \text{5 Nitro triazole derivative}

b. Metal Coordination

  • The triazole nitrogen and thiol sulfur act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺):
    • Forms complexes with potential antimicrobial and anticancer activity .

Derivatization via Schiff Base Formation

The thiol group reacts with aldehydes to form Schiff bases, enhancing biological activity :Triazole SH+R CHOTriazole S CH N R\text{Triazole SH}+\text{R CHO}\rightarrow \text{Triazole S CH N R}

  • Example : Condensation with 4-fluorobenzaldehyde yields antifungal derivatives .

Stability and Degradation

  • pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strong acids/bases .
  • Thermal Stability : Decomposes above 250°C without melting .

Scientific Research Applications

5-isopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-isopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The thiol group can form covalent bonds with certain proteins, affecting their function. The tetrahydrofuran moiety can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The 1,2,4-triazole-3-thiol scaffold allows for diverse substitutions at positions 4 and 5, leading to compounds with distinct physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name R4 Substituent R5 Substituent Key Features References
5-Isopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol Tetrahydrofuran-2-ylmethyl Isopropyl Enhanced solubility due to tetrahydrofuran moiety; potential CNS activity
5-(Thiophen-3-ylmethyl)-4-phenyl-1,2,4-triazole-3-thiol Phenyl Thiophen-3-ylmethyl Demonstrated antimicrobial and antifungal activity
5-(3-(Indol-3-yl)propyl)-4-phenyl-1,2,4-triazole-3-thiol Phenyl 3-(Indol-3-yl)propyl Inhibits anaplastic lymphoma kinase (ALK) and cyclooxygenase-2 (COX-2)
4-Isopropyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol Isopropyl 6-Methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl High lipophilicity; potential antitumor applications
4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol Phenyl 3,4,5-Trimethoxyphenyl Antiproliferative activity against cancer cell lines

Physicochemical Properties

  • Solubility : The tetrahydrofuran-2-ylmethyl group in the target compound likely enhances aqueous solubility compared to phenyl or benzothienyl substituents .
  • Tautomerism : Similar to 1,3,4-oxadiazole-2-thiones, the thiol-thione equilibrium may influence reactivity and binding .

Biological Activity

5-Isopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a novel compound that has garnered interest in the scientific community due to its unique structural features and potential biological applications. This compound contains a triazole ring, a tetrahydrofuran moiety, and a thiol group, which contribute to its diverse biological activities.

The molecular formula of this compound is C₁₀H₁₇N₃OS, with a molecular weight of 227.33 g/mol. The compound exhibits properties typical of triazole derivatives, including the ability to form hydrogen bonds and participate in redox reactions due to the presence of the thiol group.

Property Value
Molecular FormulaC₁₀H₁₇N₃OS
Molecular Weight227.33 g/mol
CAS Number777879-18-2
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazole ring can modulate enzyme activity by acting as a competitive inhibitor, while the thiol group can form covalent bonds with specific proteins, altering their function. The tetrahydrofuran moiety enhances the solubility and bioavailability of the compound.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.

Anticancer Properties

In vitro studies have demonstrated that derivatives of triazole compounds can exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound were evaluated for their efficacy against melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. These studies reported varying degrees of cytotoxicity, with some derivatives showing IC50 values lower than traditional chemotherapeutics like doxorubicin .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In studies involving peripheral blood mononuclear cells (PBMCs), it was found to significantly reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6. The modulation of these cytokines suggests potential therapeutic applications in inflammatory diseases .

Study 1: Cytotoxicity Assessment

A study focused on evaluating the cytotoxic effects of various triazole derivatives found that compounds structurally related to this compound exhibited selective cytotoxicity towards melanoma cells. The IC50 values ranged from 10 to 30 µM, indicating significant potency compared to control treatments .

Study 2: Anti-inflammatory Effects

Another investigation assessed the impact of triazole derivatives on cytokine production in PBMC cultures stimulated with lipopolysaccharides (LPS). The results showed a reduction in TNF-α production by up to 60% at optimal concentrations (50 µg/mL), highlighting the anti-inflammatory potential of these compounds .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other triazole derivatives:

Compound Antimicrobial Activity Cytotoxicity (IC50) Anti-inflammatory Activity
5-Isopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H...Moderate10–30 µMSignificant
4-(Tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole...Low>50 µMMinimal
5-Isopropyl-4H-1,2,4-triazole-3-thiolHigh20–40 µMModerate

Q & A

Q. What are the standard synthetic protocols for preparing 5-isopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol and related analogs?

Methodological Answer: The synthesis typically involves multi-step heterocyclization. Key steps include:

  • Acylation and hydrazinolysis of starting reagents (e.g., pyrrole or indole derivatives) to form hydrazide intermediates.
  • Nucleophilic addition of phenylisothiocyanate or alkyl halides (e.g., (3-bromopropyl)benzene) under alkaline conditions.
  • Microwave-assisted cyclization in solvents like i-propanol with NaOH, which reduces reaction time and improves yield compared to conventional heating .
  • Purification via chromatography (HPLC with diode-array detection) to confirm compound individuality .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer: A combination of analytical techniques is employed:

  • Elemental analysis (CHNS) to verify stoichiometry.
  • ¹H NMR and IR spectroscopy to confirm functional groups (e.g., thiol (-SH) at ~2500 cm⁻¹ in IR, triazole ring protons in NMR) .
  • Mass spectrometry (LC-MS) for molecular weight confirmation and purity assessment .

Q. What are the recommended conditions for storing and handling this compound?

Methodological Answer:

  • Store in anhydrous, dark conditions at 2–8°C to prevent oxidation of the thiol group.
  • Use argon or nitrogen atmosphere during synthesis to avoid disulfide formation .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

  • Molecular docking against target proteins (e.g., anaplastic lymphoma kinase [2XP2], cyclooxygenase-2 [PDB ligands]) to assess binding affinity .
  • ADME/Tox profiling using tools like SwissADME to predict pharmacokinetics and toxicity.
  • PASS Online for preliminary activity prediction (e.g., antimicrobial, antifungal) based on substituent effects .

Q. How do structural modifications (e.g., substituent groups) influence antiradical or antimicrobial activity?

Methodological Answer:

  • Antiradical activity is tested via DPPH assays, where electron-donating groups (e.g., hydroxybenzylidene) enhance radical scavenging, while bulky substituents (e.g., fluorobenzylidene) may reduce efficacy due to steric hindrance .
  • Antimicrobial activity correlates with lipophilicity: alkyl chains or halogenated aryl groups improve membrane penetration, as shown in studies against Candida albicans and Staphylococcus aureus .

Q. How can contradictory data in biological activity studies be resolved?

Methodological Answer:

  • Control for experimental variables : Solvent polarity (e.g., DMSO vs. ethanol) affects compound solubility and activity .
  • Dose-response profiling to identify non-linear effects.
  • Comparative SAR studies to isolate substituent-specific effects (e.g., tetrahydrofuran vs. pyrrole moieties) .

Q. What strategies optimize molecular docking outcomes for triazole-thiol derivatives?

Methodological Answer:

  • Ligand preparation : Ensure tautomeric forms (thiol vs. thione) are accurately modeled.
  • Grid parameter adjustment : Use smaller grid boxes (e.g., 10 Å) for kinases like lanosterol 14-α-demethylase (3LD6) to focus on active sites .
  • Validation with known inhibitors (e.g., ketoconazole for CYP51 targets) to calibrate scoring functions .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing dose-dependent bioactivity data?

Methodological Answer:

  • Non-linear regression (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare activity across substituent groups .

Q. How can synthetic byproducts or disulfide formation be mitigated during oxidation studies?

Methodological Answer:

  • Low-temperature oxidation (0–5°C) with iodine/KI minimizes disulfide formation.
  • Microwave irradiation under controlled power (300 W) reduces side reactions during thiol oxidation .

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